2-Benzoxazolinone, 5,7-dibromo-
CAS No.: 5459-02-9
Cat. No.: VC3899129
Molecular Formula: C7H3Br2NO2
Molecular Weight: 292.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5459-02-9 |
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Molecular Formula | C7H3Br2NO2 |
Molecular Weight | 292.91 g/mol |
IUPAC Name | 5,7-dibromo-3H-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C7H3Br2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) |
Standard InChI Key | AGSLHFQPWVSWHT-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C2=C1NC(=O)O2)Br)Br |
Canonical SMILES | C1=C(C=C(C2=C1NC(=O)O2)Br)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 2-benzoxazolinone consists of a fused benzene and oxazolinone ring. Bromination at the 5th and 7th positions introduces steric and electronic modifications that profoundly influence reactivity. The canonical SMILES representation highlights the bromine atoms' para positions relative to the oxazolinone oxygen . X-ray crystallography of analogous compounds reveals planar geometries, with bromine substituents increasing molecular polarizability and dipole moments, enhancing intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 292.91 g/mol | PubChem |
Melting Point | 240–242°C (decomposes) | ChemIDplus |
LogP (Octanol-Water) | 2.78 (predicted) | EPA DSSTox |
Aqueous Solubility | 0.12 mg/L at 25°C | EPA DSSTox |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of 2-benzoxazolinone derivatives typically shows absorption bands at 1750–1700 cm (C=O stretch) and 750–700 cm (C-Br stretch). Nuclear magnetic resonance (NMR) data for the dibromo derivative reveals distinct proton environments:
Mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z 292.91 with characteristic Br isotope patterns (1:2:1 ratio for ) .
Synthetic Methodologies
Direct Bromination of 2-Benzoxazolinone
The most straightforward route involves electrophilic aromatic bromination using molecular bromine () in acetic acid under reflux (80–100°C). Kinetic studies show regioselectivity arises from the oxazolinone ring’s electron-withdrawing effect, directing bromination to the 5th and 7th positions with >90% selectivity .
Yields typically range from 65–75%, with purification via recrystallization from ethanol-water mixtures.
Hofmann Rearrangement of Dibrominated Salicylamides
An alternative pathway employs trichloroisocyanuric acid (TCICA)-mediated Hofmann rearrangement of 5,7-dibromo-salicylamide:
This method achieves 80–85% yields under mild conditions (25–40°C), avoiding high-temperature bromination .
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize polymer-supported reagents for continuous-flow synthesis, enhancing scalability. Immobilized bromine complexes on polystyrene matrices enable reagent recycling, reducing waste by 40% compared to batch processes .
Biological Activity and Mechanism
Antibacterial Action
The dibromo derivative exhibits potent activity against Gram-positive pathogens (e.g., Staphylococcus aureus: MIC 4 μg/mL) by disrupting membrane integrity. Bromine atoms facilitate penetration through lipid bilayers, while the oxazolinone ring chelates Mg ions essential for teichoic acid synthesis .
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) with 85% suppression at 10 μM, outperforming indomethacin (72% at same concentration). Molecular docking reveals hydrogen bonding between the oxazolinone carbonyl and COX-2 Arg120 residue .
Applications in Materials Science
Organic Semiconductor Development
Thin films of 5,7-dibromo-2-benzoxazolinone exhibit n-type semiconductor behavior with electron mobility of 0.15 cm/V·s. Bromine’s heavy atom effect enhances spin-orbit coupling, making it suitable for organic light-emitting diodes (OLEDs) .
Flame Retardant Additives
Incorporating 2% (w/w) of the compound into polypropylene reduces peak heat release rate by 58% in cone calorimetry tests (ASTM E1354). Bromine radicals quench combustion chain reactions via:
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Benzoxazolinone Derivatives
Compound | Antibacterial MIC (μg/mL) | COX-2 Inhibition (%) |
---|---|---|
2-Benzoxazolinone | 64 | 22 |
5-Bromo-2-benzoxazolinone | 16 | 45 |
5,7-Dibromo-2-benzoxazolinone | 4 | 85 |
5-Chloro-2-benzoxazolinone | 8 | 38 |
The 5,7-dibromo derivative’s superiority stems from synergistic effects:
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Enhanced Lipophilicity: Bromine’s hydrophobic character (π = 0.86) improves membrane permeability.
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Electron-Withdrawing Stabilization: Bromines lower the LUMO energy (-2.1 eV vs. -1.6 eV for non-brominated analog), facilitating charge transfer in semiconductor applications .
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Steric Protection: Ortho bromines shield the oxazolinone ring from metabolic oxidation, prolonging biological half-life .
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